molecular formula C11H15BrO3S B12819227 4-Bromobutyl 4-methylbenzenesulfonate

4-Bromobutyl 4-methylbenzenesulfonate

Cat. No.: B12819227
M. Wt: 307.21 g/mol
InChI Key: WAHLNJDDAMWVHF-UHFFFAOYSA-N
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Description

4-Bromobutyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C11H15BrO3S It is a derivative of butyl benzenesulfonate, where a bromine atom is attached to the fourth carbon of the butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromobutyl 4-methylbenzenesulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-bromobutanol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Methylbenzenesulfonyl chloride+4-Bromobutanol4-Bromobutyl 4-methylbenzenesulfonate+HCl\text{4-Methylbenzenesulfonyl chloride} + \text{4-Bromobutanol} \rightarrow \text{this compound} + \text{HCl} 4-Methylbenzenesulfonyl chloride+4-Bromobutanol→4-Bromobutyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of solvents like dichloromethane or toluene can help dissolve the reactants and facilitate the reaction. Post-reaction, the product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 4-Bromobutyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, leading to the formation of different substituted products.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Reduction: The sulfonate group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines

Properties

Molecular Formula

C11H15BrO3S

Molecular Weight

307.21 g/mol

IUPAC Name

4-bromobutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C11H15BrO3S/c1-10-4-6-11(7-5-10)16(13,14)15-9-3-2-8-12/h4-7H,2-3,8-9H2,1H3

InChI Key

WAHLNJDDAMWVHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCCCBr

Origin of Product

United States

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